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molecular formula C9H6BrF3O3 B1398012 4-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid CAS No. 1226966-58-0

4-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid

Cat. No. B1398012
M. Wt: 299.04 g/mol
InChI Key: RMYYCPPLIIKPBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09388177B2

Procedure details

Starting with 4-bromo-3-(2,2,2-trifluoroethoxy)benzoic acid and pyrrolidin, Int06.06 was prepared analogously to the procedure for the preparation of Int02.05.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][C:3]=1[O:11][CH2:12][C:13]([F:16])([F:15])[F:14].[NH:17]1[CH2:21][CH2:20][CH2:19][CH2:18]1>>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([N:17]2[CH2:21][CH2:20][CH2:19][CH2:18]2)=[O:8])=[CH:4][C:3]=1[O:11][CH2:12][C:13]([F:16])([F:15])[F:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C(=O)O)C=C1)OCC(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared analogously to the procedure for the preparation of Int02.05

Outcomes

Product
Name
Type
Smiles
BrC1=C(C=C(C=C1)C(=O)N1CCCC1)OCC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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